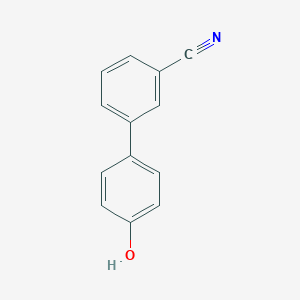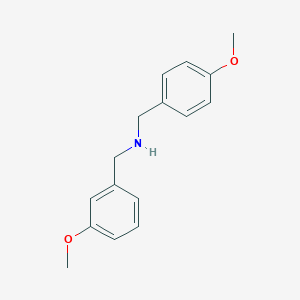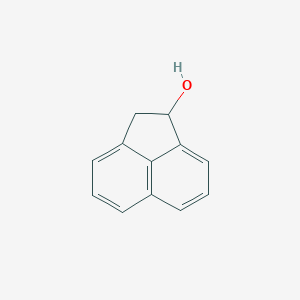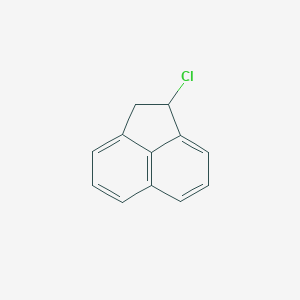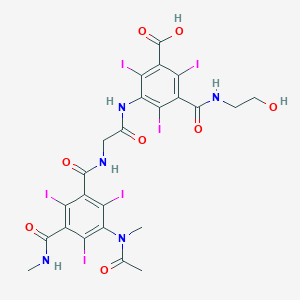
Ioxaglsäure
Übersicht
Beschreibung
Ioxaglicsäure, bekannt unter dem Handelsnamen Hexabrix, ist ein drei-iodiertes Benzoat-Kontrastmittel, das in verschiedenen radiologischen Verfahren eingesetzt wird. Es handelt sich um eine ionische Verbindung mit niedriger Osmolalität, die in der Regel zu weniger Nebenwirkungen führt als Kontrastmittel mit hoher Osmolalität . Ioxaglicsäure wird hauptsächlich als Radiokontrastmittel in der diagnostischen Bildgebung verwendet, einschließlich Angiographie, Phlebographie, Urographie, Computertomographie und Hysterosalpingographie .
2. Herstellungsmethoden
Die Synthese von Ioxaglicsäure beinhaltet die Iodierung eines Benzoesäurederivats. Der Prozess umfasst typischerweise die folgenden Schritte:
Iodierung: Die Einführung von Iodatomen in die Benzoesäurestruktur.
Amidierung: Die Bildung von Amidbindungen, um verschiedene funktionelle Gruppen zu binden.
Industrielle Produktionsmethoden beinhalten die großtechnische Synthese unter Verwendung ähnlicher Schritte, jedoch mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess wird sorgfältig kontrolliert, um die gleichbleibende Qualität des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Ioxaglicsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Radiokontrastmittel in verschiedenen analytischen Techniken eingesetzt, um chemische Strukturen und Reaktionen zu visualisieren.
Biologie: In bildgebenden Verfahren eingesetzt, um biologische Prozesse und Strukturen in lebenden Organismen zu beobachten.
Medizin: Weit verbreitet in der diagnostischen Bildgebung, um die Sichtbarkeit innerer Organe und Strukturen zu verbessern, was bei der Diagnose verschiedener Erkrankungen hilft.
Industrie: Wird in Qualitätskontroll- und Testprozessen eingesetzt, um die Integrität und Sicherheit von Produkten zu gewährleisten
5. Wirkmechanismus
Ioxaglicsäure wirkt, indem sie aufgrund ihres Iodgehalts Röntgenstrahlen absorbiert, was einen Kontrast im bildgebenden Verfahren erzeugt. Die Iodatome in der Verbindung blockieren Röntgenstrahlen, wodurch die Bereiche, in denen Ioxaglicsäure vorhanden ist, auf Röntgenfilmen undurchsichtig erscheinen. Dies verbessert die Visualisierung wichtiger Strukturen und Organe während diagnostischer bildgebender Verfahren .
Wirkmechanismus
Target of Action
Ioxaglic acid is primarily used as a contrast agent in various radiological procedures . It is an iodine-containing, low osmolality contrast agent . The primary targets of Ioxaglic acid are the tissues that need to be visualized during radiological procedures .
Mode of Action
Ioxaglic acid works by blocking X-rays and appearing opaque on X-ray film . This improves the visualization of important structures and organs during various procedures such as angiography, arteriography, arthrography, cholangiography, urography, and computed tomography . Ioxaglic acid achieves water solubility by ionization and is a 3.0 ratio ionic agent .
Biochemical Pathways
It is known that the iodine atoms in ioxaglic acid readily absorb x-rays, resulting in a higher contrast of x-ray images .
Pharmacokinetics
Ioxaglic acid is rapidly transported through the circulatory system to the kidneys following the intravascular route of injection . The pharmacokinetics of Ioxaglic acid are described by a two-compartment model with a rapid alpha phase for drug distribution and a slow beta phase for the elimination of the drug . It is eliminated in an unmetabolized (unchanged) form via the kidneys with a half-life of 92 minutes .
Result of Action
The primary result of Ioxaglic acid’s action is the enhanced visualization of important organs and structures in the body during radiological procedures . It allows for diagnostic visualization in various soft tissues and body cavities .
Action Environment
The action of Ioxaglic acid can be influenced by certain environmental factors. For instance, there is a risk of hypothyroidism in newborns who have received, or whose mother has received, an iodinated contrast agent . .
Biochemische Analyse
Biochemical Properties
Ioxaglic acid plays a crucial role in biochemical reactions as a contrast agent. It interacts with various biomolecules, including proteins and enzymes, to enhance the visibility of tissues during imaging procedures . The iodine atoms in ioxaglic acid block X-rays, making the compound opaque on X-ray film . This interaction allows for the detailed visualization of soft tissues and body cavities, aiding in the diagnosis of various medical conditions .
Cellular Effects
Ioxaglic acid affects various types of cells and cellular processes by enhancing the contrast in imaging studies . It influences cell function by binding to tissues and blocking X-rays, which improves the visualization of cellular structures . This enhanced visibility can impact cell signaling pathways, gene expression, and cellular metabolism by providing clearer images for diagnostic purposes .
Molecular Mechanism
The molecular mechanism of ioxaglic acid involves its iodine-containing structure, which allows it to act as a low osmolality contrast agent . Ioxaglic acid binds to tissues and blocks X-rays, enabling the visualization of important organs and structures in the body . This binding interaction with biomolecules, such as proteins and enzymes, enhances the contrast in imaging studies and aids in the diagnosis of medical conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ioxaglic acid can change over time. The stability and degradation of ioxaglic acid are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that ioxaglic acid remains stable for a certain period, but its effectiveness may decrease over time due to degradation . Long-term effects on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ioxaglic acid vary with different dosages in animal models. At lower doses, ioxaglic acid effectively enhances the contrast in imaging studies without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including reactions at the injection site and general reactions such as nausea and vomiting . Threshold effects and toxicities at high doses are important considerations in the use of ioxaglic acid in animal models .
Metabolic Pathways
Ioxaglic acid is involved in specific metabolic pathways, including interactions with enzymes and cofactors . The compound is not metabolized in the body and is excreted unchanged via the kidneys . This lack of metabolism ensures that ioxaglic acid remains effective as a contrast agent during imaging procedures . The interactions with metabolic pathways and the effects on metabolic flux or metabolite levels are minimal due to its excretion in an unchanged form .
Transport and Distribution
Ioxaglic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound’s low osmolality allows it to be distributed efficiently within the body, enhancing the contrast in imaging studies . The localization and accumulation of ioxaglic acid in tissues are crucial for its effectiveness as a contrast agent .
Subcellular Localization
The subcellular localization of ioxaglic acid is essential for its activity and function as a contrast agent . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This precise localization enhances the visibility of cellular structures during imaging studies, aiding in the diagnosis of medical conditions .
Vorbereitungsmethoden
The synthesis of ioxaglic acid involves the iodination of a benzoic acid derivative. The process typically includes the following steps:
Iodination: The introduction of iodine atoms into the benzoic acid structure.
Amidation: The formation of amide bonds to attach various functional groups.
Purification: The final product is purified to remove any impurities and ensure the desired chemical composition.
Industrial production methods involve large-scale synthesis using similar steps but with optimized reaction conditions to maximize yield and purity. The process is carefully controlled to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Ioxaglicsäure unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Die Iodatome in Ioxaglicsäure können an Oxidationsreaktionen teilnehmen, was zur Bildung iodierter Nebenprodukte führt.
Reduktion: Reduktionsreaktionen können Iodatome entfernen, was zu deiodierten Derivaten führt.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Ioxaglicsäure ist unter den Radiokontrastmitteln einzigartig aufgrund ihrer niedrigen Osmolalität und ihrer drei-iodierten Struktur. Zu ähnlichen Verbindungen gehören:
Iohexol: Ein weiteres Kontrastmittel mit niedriger Osmolalität mit einem ähnlichen Iodgehalt, aber einer anderen chemischen Struktur.
Iopamidol: Ein nicht-ionisches Kontrastmittel mit niedriger Osmolalität, das in ähnlichen diagnostischen Verfahren eingesetzt wird.
Iodixanol: Ein nicht-ionisches Kontrastmittel mit iso-osmolaler Konzentration und einer anderen Iodanordnung
Ioxaglicsäure zeichnet sich durch ihre spezifische Kombination aus niedriger Osmolalität und ionischer Natur aus, die ein Gleichgewicht zwischen Wirksamkeit und Sicherheit in der diagnostischen Bildgebung bietet .
Eigenschaften
IUPAC Name |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYBFXNZMFNZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21I6N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67992-58-9 (mono-hydrochloride salt) | |
| Record name | Ioxaglic acid [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023166 | |
| Record name | Ioxaglic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1268.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
soluble | |
| Record name | Ioxaglic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ioxaglic acid is an iodine-containing, low osmolality contrast agent. Ioxaglate is a molecule that consists of six iodine atoms and achieves water solubility by ionization; thus, it is a 3.0 ratio ionic agent. By far the most successful and widely used contrast agents in use today are the iodinated contrast media, which were introduced into clinical practice in the 1950s. Approximately 75 million doses of iodinated contrast agents are administered worldwide each year. The iodinated contrast agents fall into 4 groups. Each group has unique chemical, physical, and biologic properties. These various contrast agents are required to meet the demands of a broad variety of imaging modalities. All agents share a similar function group—a tri-iodinated benzene ring. Iodine plays an imperative role in the attenuation of x-ray signal. The atomic radius of a covalently bonded iodine atom is about 133 picometers, falling within the same range of the wavelengths of x-rays: 10 to 10,000 picometers. Therefore, x-rays are easily attenuated by the iodine atoms. In addition, iodine atoms covalently bonded to a benzene ring have 2 main advantages: (1) 3 large atoms located in such close proximity increase the effective molecular size, attenuating longer-wavelength x-rays, and (2) covalent bonding to a stable organic functional group (for example, benzene) decrease the risk of toxic adverse effects from free iodide molecules. Ionization is an important characteristic to note in contrast media preparations. Compounds are classified as either ionic or nonionic. The ionic compounds dissociate in aqueous solution and therefore have a higher osmolality. The anion is the radiopaque portion of the molecule, however, both the anion and cation are osmotically active. Compared with nonionic media such as ioxaglic acid, ionic contrast media have more adverse hemodynamic effects, especially in patients with heart disease. The nonionic media are water soluble but do not dissociate in solution. Nonionic agents possess lower osmolality because there are fewer particles in solution. The nonionic contrast agents are more hydrophilic than ionic agents, resulting in lower osmolality, reduced binding to plasma proteins, decreased tissue binding, and a decreased tendency to cross cell membranes. The low-osmolality of ioxaglic acid reduces the risk of adverse events. The occurrence of adverse reactions is more common after the use of high-osmolarity agents: about 15% with a high-osmolarity agent versus 3% with a low-osmolarity agent. The use of high-osmolarity agents has decreased significantly in recent years. Most adverse effects and adverse reactions to this group of drugs are multifactorial and are likely due to a combination of direct cellular toxicity, the ionic state (for example, ionic vs nonionic), or the osmolarity of the injected contrast drug. | |
| Record name | Ioxaglic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59017-64-0 | |
| Record name | Ioxaglic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59017-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioxaglic acid [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioxaglic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ioxaglic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ioxaglic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOXAGLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40X7EI2AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ioxaglate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8077 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>254°C | |
| Record name | Ioxaglic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is ioxaglic acid eliminated from the body?
A1: Ioxaglic acid is primarily eliminated unchanged in the urine through glomerular filtration, with a plasma elimination half-life of approximately 45 minutes. []
Q2: Does the route of administration influence ioxaglic acid's distribution?
A2: While studies mainly focus on intravenous administration, research indicates that renal cortical concentrations remain consistently higher than medullary or papillary concentrations regardless of administration method. This suggests a potential impact of ioxaglic acid's ionic and lipophilic properties on its renal accumulation. []
Q3: Are there concerns about ioxaglic acid's effect on kidney function?
A3: Although generally considered safe, ioxaglic acid can potentially cause acute renal failure (ARF), particularly in patients with pre-existing renal impairment. [, ] Studies show a 12.5% incidence of ARF in a mixed patient population, with creatinine clearance being the most sensitive marker for detecting often mild and reversible renal function changes. []
Q4: What are the potential adverse effects of ioxaglic acid on the heart?
A4: Research suggests that ioxaglic acid, while generally safer than older high-osmolar contrast agents, can still have greater effects on cardiac function compared to equiosmolar non-ionic contrast agents like metrizamide. This might be due to the chemical toxicity of the anion or the sodium content in the solution. [, ]
Q5: Can ioxaglic acid trigger hypersensitivity reactions?
A5: Yes, delayed hypersensitivity reactions to ioxaglic acid have been reported. One case study describes a patient experiencing symptoms like a maculopapular rash, fever, and eosinophilia after coronary angiography with ioxaglic acid-meglumine. [] Another study mentions a non-pigmenting fixed drug eruption associated with ioxaglic acid. []
Q6: How does the structure of ioxaglic acid contribute to its low osmolality?
A6: Ioxaglic acid is a mono-acid dimer, meaning two ioxaglic acid molecules are linked together. This dimeric structure allows for a lower osmolality compared to monomeric ionic contrast agents at the same iodine concentration. [, ]
Q7: Does ioxaglic acid impact platelet function?
A8: In vitro studies using the PFA-100™ demonstrate that ioxaglic acid exhibits a greater antiaggregatory effect on human platelets compared to non-ionic contrast media iodixanol and iohexol. This effect appears to be linked to the ioxaglic moiety itself, rather than osmolality, sodium, or meglumine components. [, ]
Q8: Does ioxaglic acid have antithrombotic properties?
A9: Research in a rat model of arterial thrombosis shows that ioxaglic acid significantly prolongs the time to carotid artery occlusion and reduces thrombus weight compared to saline controls. This suggests a greater in vivo antithrombotic potential for ioxaglic acid compared to the non-ionic contrast medium iohexol. []
Q9: Can ioxaglic acid be incorporated into drug delivery systems?
A10: Yes, research indicates that ioxaglic acid can be successfully incorporated into drug-delivery embolic emulsions, combining it with agents like Lipiodol ultrafluid, glycerol, and D-Mannitol. These emulsions have shown promising results in delivering antitumor agents, particularly in treating malignant brain tumors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)
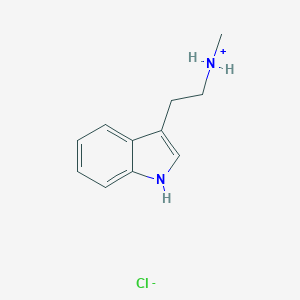
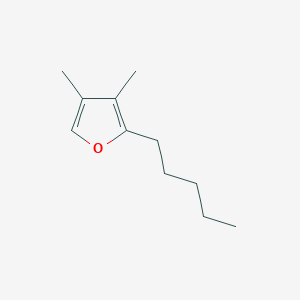
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)

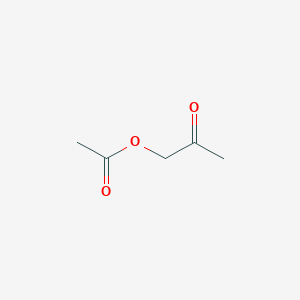
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

